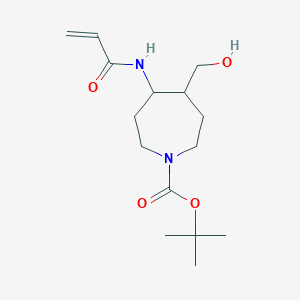

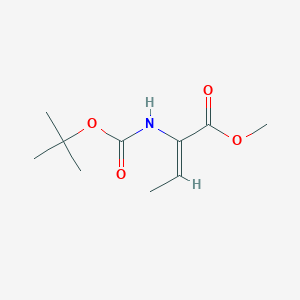

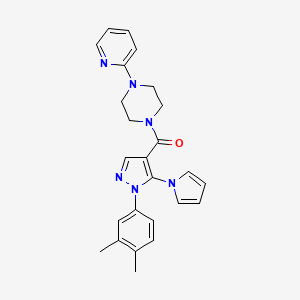

Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate, also known as Boc-aminocaprolactam, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the azepane family and is primarily used in the synthesis of peptides and other bioactive molecules.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam is primarily related to its use as a protecting group in peptide synthesis. The Boc group is added to the amino group of lysine residues in peptides to protect them from unwanted reactions during the synthesis process. Once the peptide synthesis is complete, the Boc group can be removed using an acid such as trifluoroacetic acid, which cleaves the Boc group from the lysine residue.

Biochemical and Physiological Effects:

Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in lab experiments is its high yield synthesis method, which makes it a cost-effective option for peptide synthesis. Additionally, the Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. However, it is important to note that the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can affect the properties of the resulting peptide, such as its solubility and stability. Additionally, the removal of the Boc group can be challenging and requires the use of harsh acids, which can damage the peptide.

Future Directions

For research include the development of new methods for removing the Boc group from peptides and the use of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in combination with other protecting groups to improve the efficiency and selectivity of peptide synthesis.

Synthesis Methods

The synthesis of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam involves the reaction of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate with prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam, which can be purified using standard chromatographic techniques. The yield of this reaction is typically high, making it a cost-effective method for producing Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam in the laboratory.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam has numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a protecting group for the amino group of lysine residues in peptides. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for peptide synthesis. Additionally, Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylaterolactam can be used as a building block for the synthesis of other bioactive molecules, such as peptidomimetics.

properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-13(19)16-12-7-9-17(8-6-11(12)10-18)14(20)21-15(2,3)4/h5,11-12,18H,1,6-10H2,2-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCMIFUODVQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)NC(=O)C=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(hydroxymethyl)-5-(prop-2-enoylamino)azepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)

![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)